molecular formula C9H4Cl2FNO B6294026 5-(2,6-dichloro-4-fluorophenyl)oxazole CAS No. 2364585-00-0

5-(2,6-dichloro-4-fluorophenyl)oxazole

Cat. No.: B6294026
CAS No.: 2364585-00-0
M. Wt: 232.03 g/mol
InChI Key: BELDVXCSRLQVIF-UHFFFAOYSA-N
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Properties

IUPAC Name

5-(2,6-dichloro-4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO/c10-6-1-5(12)2-7(11)9(6)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDVXCSRLQVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichloro-4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichloro-4-fluoroaniline with glyoxal in the presence of a base to form the oxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dichloro-4-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2,6-dichloro-4-fluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-dichloro-4-fluorophenyl)oxazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

5-(2,6-Dichloro-4-fluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes a fluorine atom and two chlorine atoms on the phenyl ring. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Starting Materials : 2,6-dichloro-4-fluoroaniline and oxalyl chloride.
  • Cyclization : The reaction between the amine and oxalyl chloride leads to the formation of the oxazole ring.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing significant inhibitory effects.

Minimum Inhibitory Concentration (MIC) Data :

MicroorganismMIC (µg/ml)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus niger4

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

Case Study Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of caspase-dependent apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or bind to receptors that modulate cellular responses.

Enzyme Inhibition

Inhibition studies have shown that the compound can target enzymes such as:

  • Cyclooxygenase (COX) : Implicated in inflammation.
  • Topoisomerases : Involved in DNA replication and repair.

These interactions suggest a multifaceted mechanism whereby the compound exerts both anti-inflammatory and anticancer effects .

Comparative Analysis with Similar Compounds

When compared to other oxazole derivatives, this compound stands out due to its unique halogen substitution pattern, which enhances its stability and biological activity.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
5-(3-bromo-5-chloro-4-methylphenyl)oxazoleModerateLow
5-(3,5-difluoro-4-methylphenyl)oxazoleLowHigh

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